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In the landscape of targeted therapies, two innovative molecules, Ontunisertib (AGMB-129)

and EBC-129, are currently under investigation for their potential in treating distinct and

challenging diseases. This guide provides a detailed comparative analysis of these two agents

against known inhibitors in their respective classes, offering researchers, scientists, and drug

development professionals a comprehensive overview of their performance based on available

experimental data.

Part 1: Ontunisertib (AGMB-129) - A Novel ALK5
Inhibitor for Fibrostenosing Crohn's Disease
Ontunisertib (AGMB-129) is an orally administered, gastrointestinal-restricted small molecule

inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth

Factor-β Receptor 1 (TGF-βRI).[1][2][3][4][5][6] By targeting ALK5, Ontunisertib aims to

mitigate the pro-fibrotic effects of the TGF-β signaling pathway, a major driver of fibrosis in

conditions like Fibrostenosing Crohn's Disease (FSCD).[1][2][4] Its GI-restricted mechanism of

action is designed to minimize systemic exposure and improve the safety profile compared to

other systemic ALK5 inhibitors.[1][2][4]

Performance Benchmarking of ALK5 Inhibitors
The following table summarizes the in vitro potency of Ontunisertib's class of inhibitors against

the ALK5 kinase.
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Inhibitor IC50 (ALK5) Selectivity Notes
Development
Phase

Ontunisertib (AGMB-

129)

Data not publicly

available
GI-restricted Phase 2a[1][3]

Galunisertib

(LY2157299)
56 nM TβRI inhibitor Phase 2/3[7]

SKI2162 94 nM

More potent than

LY2157299 in some

assays[8]

Preclinical[8]

RepSox (E-616452)

23 nM (ATP binding),

4 nM

(autophosphorylation)

Selective for TGFβR-

1/ALK5

Research

Compound[7]

SB431542 94 nM

>100-fold more

selective for ALK5

than p38 MAPK

Research

Compound[7]

R-268712 2.5 nM Potent and selective
Research

Compound[7]

TP0427736 2.72 nM
>300-fold higher

selectivity over ALK3

Research

Compound[7]

Vactosertib (TEW-

7197)
11 nM

Also inhibits ALK4 (13

nM)
Phase 1[7]

A-83-01 12 nM

Also inhibits ALK4 (45

nM) and ALK7 (7.5

nM)

Research

Compound[7]

ALK5-IN-9
25 nM

(autophosphorylation)
Orally active

Research

Compound[9]

Experimental Protocols
ALK5 Kinase Inhibition Assay (General Protocol):
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A common method to determine the half-maximal inhibitory concentration (IC50) for ALK5

inhibitors involves a cell-free kinase assay.

Reagents: Recombinant human ALK5 protein, ATP, a suitable substrate (e.g., a generic

kinase substrate like myelin basic protein or a specific peptide), test inhibitor, and a detection

reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

The test inhibitor is serially diluted and incubated with the ALK5 enzyme.

The kinase reaction is initiated by adding ATP and the substrate.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of ADP produced, which is proportional to kinase activity, is measured using a

detection reagent and a luminometer.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

curve.

Cell-Based ALK5 Autophosphorylation Assay:

This assay measures the inhibitor's ability to block the autophosphorylation of the ALK5

receptor in a cellular context.

Cell Line: A suitable cell line expressing ALK5, such as NIH3T3 cells.

Procedure:

Cells are treated with varying concentrations of the ALK5 inhibitor.

The cells are then stimulated with TGF-β1 to induce ALK5 phosphorylation.

Cell lysates are collected, and the levels of phosphorylated ALK5 are determined by

Western blotting or ELISA using an antibody specific for the phosphorylated form of the

receptor.
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IC50 values are determined by quantifying the reduction in phosphorylated ALK5 signal at

different inhibitor concentrations.[9]

Visualizing the TGF-β/ALK5 Signaling Pathway and
Inhibition
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Caption: TGF-β signaling pathway and the mechanism of action of ALK5 inhibitors.
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Part 2: EBC-129 - A First-in-Class ADC Targeting
CEACAM5 and CEACAM6
EBC-129 is an antibody-drug conjugate (ADC) that represents a novel approach to cancer

therapy.[10][11] It is designed to selectively target a specific glycosylation site present on both

Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6),

proteins that are over-expressed on the surface of various solid tumors, including pancreatic

cancer.[10][12] EBC-129 consists of a humanized monoclonal antibody linked to the cytotoxic

agent monomethyl auristatin E (MMAE).[11][13]

Performance Benchmarking in Pancreatic Ductal
Adenocarcinoma (PDAC)
The following table summarizes the clinical performance of EBC-129 in a Phase 1 trial involving

heavily pretreated patients with metastatic Pancreatic Ductal Adenocarcinoma (mPDAC).[13]

[14][15][16]

Performance Metric
EBC-129 (1.8
mg/kg)

EBC-129 (2.2
mg/kg)

EBC-129 (Overall)

Objective Response

Rate (ORR)
25% 20% 20%[13][14][16]

Disease Control Rate

(DCR)
87.5% 63.6% 71.4%[13][14][15][16]

Median Progression-

Free Survival (PFS)
19.1 weeks 12.1 weeks

12.9 weeks[13][14]

[16]

Note: Data is from a Phase 1 trial and should be interpreted as preliminary.

Experimental Protocols
Phase 1 Clinical Trial Protocol (General Overview):

The clinical performance data for EBC-129 was generated from a Phase 1, multi-center, open-

label, dose-escalation and dose-expansion study.
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Patient Population: Adult patients with metastatic or unresectable solid tumors for which

standard therapies were not available or had failed. Patients were required to have tumors

expressing CEACAM5/6 as confirmed by immunohistochemistry (IHC).[13][16]

Treatment: EBC-129 was administered intravenously every 3 weeks.[15]

Objectives:

Primary: To assess the safety and tolerability of EBC-129 and determine the maximum

tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Secondary: To evaluate the pharmacokinetic profile of EBC-129 and its preliminary anti-

tumor activity.

Assessments:

Safety: Monitored through adverse event reporting, physical examinations, vital signs, and

laboratory tests.

Efficacy: Tumor responses were assessed according to Response Evaluation Criteria in

Solid Tumors (RECIST) v1.1.

Immunohistochemistry (IHC) for CEACAM5/6 Expression:

This protocol is essential for patient selection in clinical trials for CEACAM-targeted therapies.

Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Procedure:

Tissue sections are deparaffinized and rehydrated.

Antigen retrieval is performed to unmask the target epitopes.

The sections are incubated with a primary antibody specific for the glycosylated form of

CEACAM5/6.
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A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied,

followed by a chromogenic substrate to produce a colored signal.

The slides are counterstained and examined by a pathologist to determine the percentage

of tumor cells staining positive and the intensity of the staining.

Visualizing the Mechanism of Action of EBC-129
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Caption: Mechanism of action of the antibody-drug conjugate EBC-129.

Comparative Landscape of CEACAM-Targeted Therapies
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While EBC-129 is a first-in-class ADC targeting a specific glycosylated form of both CEACAM5

and CEACAM6, other therapies have been developed to target these proteins, primarily

focusing on CEACAM5.

Therapy Target Mechanism
Development
Phase

EBC-129

Glycosylated

CEACAM5 &

CEACAM6

ADC (MMAE payload) Phase 1[11]

Tusamitamab

Ravtansine
CEACAM5 ADC (DM4 payload) Phase 3

Labetuzumab

Govitecan
CEACAM5 ADC (SN-38 payload) Phase 2

MK-3475A

(Pembrolizumab +

Labetuzumab)

PD-1 and CEACAM5
Combination

Immunotherapy
Phase 2

Anti-CEACAM5/CD3

Bispecific Antibodies
CEACAM5 and CD3 T-cell Engager Preclinical/Phase 1

This diverse pipeline highlights the significance of CEACAM proteins as therapeutic targets in

oncology. The unique targeting of a glycosylated epitope on both CEACAM5 and CEACAM6 by

EBC-129 may offer a differentiated clinical profile.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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